Product packaging for Dexamethasone 21-valerate(Cat. No.:CAS No. 2600-31-9)

Dexamethasone 21-valerate

Cat. No.: B1240183
CAS No.: 2600-31-9
M. Wt: 476.6 g/mol
InChI Key: FEROCCAEIIKMJT-OMPPIWKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Evolution within Glucocorticoid Research

The development of Dexamethasone (B1670325) 21-valerate is rooted in the broader history of corticosteroid therapy, which began with the discovery and isolation of adrenal cortex hormones. clinexprheumatol.orgnih.gov The synthesis of dexamethasone in 1957 marked a significant milestone, offering a potent anti-inflammatory agent. wikipedia.orgnih.gov Subsequent research focused on modifying the dexamethasone structure to optimize its therapeutic index. Esterification at the 21-position, as seen in Dexamethasone 21-valerate, was a strategy to alter the pharmacokinetic profile of the parent drug. patsnap.comijdvl.com This approach aimed to enhance properties like skin penetration for topical formulations or to create a prodrug that releases the active dexamethasone molecule over time. The evolution of analytical techniques, such as high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS), has been crucial in differentiating and analyzing various esterification products of dexamethasone, including the 21-valerate ester. nih.govresearchgate.net

Rationale for this compound as a Focus in Preclinical Studies

The primary rationale for investigating this compound in preclinical studies lies in its modified physicochemical properties compared to dexamethasone. The valerate (B167501) ester increases the lipophilicity of the molecule, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.com Preclinical studies often aim to characterize these properties and understand how they translate to pharmacological activity.

The mechanism of action of this compound, like other glucocorticoids, involves binding to cytosolic glucocorticoid receptors. patsnap.comijdvl.com This complex then translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators. patsnap.com Preclinical research investigates the potency and efficacy of this compound in various in vitro and in vivo models of inflammation and immune-related disorders. researchgate.net These studies are essential to establish a foundational understanding of the compound's potential before any clinical consideration. clinsurggroup.com

Interactive Table: Rationale for Preclinical Focus on this compound

RationaleDescriptionKey Research Areas
Modified Lipophilicity The valerate ester increases the compound's affinity for lipids, potentially enhancing membrane permeability and tissue distribution.Pharmacokinetic studies (absorption, distribution), formulation development (e.g., topical creams). patsnap.comijdvl.com
Prodrug Potential The ester linkage can be hydrolyzed in vivo, releasing the active dexamethasone. This can influence the duration of action.Metabolism studies, enzymatic hydrolysis assays. patsnap.com
Structure-Activity Relationship Comparing its effects to dexamethasone and other esters helps to understand how chemical modifications impact potency and efficacy.In vitro receptor binding assays, in vivo models of inflammation. nih.govresearchgate.net
Potent Anti-inflammatory Effects As a derivative of a potent glucocorticoid, it is expected to have significant anti-inflammatory and immunosuppressive activity.Cellular assays measuring cytokine inhibition, animal models of inflammatory diseases. patsnap.comresearchgate.net

Current Gaps and Future Directions in this compound Research

Despite its presence in the scientific literature, there are several gaps in the comprehensive understanding of this compound. While its anti-inflammatory properties are generally acknowledged, detailed comparative studies against other dexamethasone esters and newer generation corticosteroids are not extensively available. patsnap.comactasdermo.org The long-term effects and the precise mechanisms leading to potential tachyphylaxis (a decrease in response to a drug after repeated doses) are areas that warrant further investigation. ijdvl.com

Future research should focus on several key areas. Firstly, more robust preclinical studies are needed to fully delineate its pharmacokinetic and pharmacodynamic profile in various disease models. This includes head-to-head comparisons with other corticosteroids to establish its relative potency and therapeutic window. Secondly, investigations into its specific molecular interactions and downstream signaling pathways could reveal novel mechanisms of action or opportunities for targeted therapies. The development of advanced analytical methods will continue to be important for accurately quantifying the compound and its metabolites in biological matrices. researchgate.net Finally, exploring its potential in novel drug delivery systems could enhance its therapeutic efficacy and minimize potential side effects. mdpi.com

Interactive Table: Research Gaps and Future Directions for this compound

Research GapFuture DirectionPotential Impact
Limited Comparative Efficacy Data Conduct head-to-head preclinical trials against other corticosteroids (e.g., betamethasone (B1666872) valerate, dexamethasone phosphate). actasdermo.orgnih.govEstablish a clearer understanding of its relative therapeutic potential.
Incomplete Pharmacokinetic Profile Perform comprehensive ADME (absorption, distribution, metabolism, excretion) studies in various animal models.Provide essential data for potential clinical trial design.
Mechanism of Tachyphylaxis Investigate the molecular mechanisms underlying the potential for decreased efficacy with prolonged use. ijdvl.comInform strategies to mitigate tolerance and optimize long-term treatment.
Lack of Data in Specific Disease Models Evaluate its efficacy in a wider range of preclinical models for inflammatory and autoimmune diseases.Identify new potential therapeutic applications.
Novel Drug Delivery Systems Explore the formulation of this compound in advanced delivery systems (e.g., nanoparticles, liposomes). mdpi.comEnhance drug targeting, improve bioavailability, and reduce systemic exposure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37FO6 B1240183 Dexamethasone 21-valerate CAS No. 2600-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2600-31-9

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1

InChI Key

FEROCCAEIIKMJT-OMPPIWKSSA-N

SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Other CAS No.

2600-31-9

Pictograms

Irritant; Health Hazard

Synonyms

etamethasone 21-valerate
betamethasone 21-valerate, (11beta,16beta)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Dexamethasone 21 Valerate

Advanced Synthetic Routes for Dexamethasone (B1670325) 21-valerate and Analogues

The primary method for synthesizing Dexamethasone 21-valerate involves the direct esterification of the C21-hydroxyl group of dexamethasone. This reaction is typically carried out by reacting dexamethasone with a valeric acid derivative, such as valeryl chloride or valeric anhydride, in the presence of a suitable catalyst or base to facilitate the formation of the ester linkage. The C21-hydroxyl group is the most sterically available and reactive hydroxyl group on the dexamethasone molecule, making it the preferred site for esterification. nih.govmdpi.com

Advanced synthetic strategies aim to improve yield, purity, and reduce the environmental impact of the synthesis. This includes the use of novel coupling agents and catalysts to drive the reaction efficiently under milder conditions. The synthesis of analogues often involves using different carboxylic acid derivatives in place of valeric acid to explore how changes in the ester side chain affect the compound's physicochemical properties and biological activity. Furthermore, intermediates in the synthesis of dexamethasone itself, such as 16-Dehydropregnenolone acetate (B1210297) (16-DPA), are critical starting points for producing various steroidal pharmacophores. medchemexpress.com

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific studies on the chemoenzymatic synthesis of this compound are not widely documented, the principles are well-established in steroid chemistry. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are known for their ability to perform regioselective acylation reactions on complex molecules in non-aqueous solvents. researchgate.net

This approach could be applied to the synthesis of this compound by using a lipase to catalyze the esterification of dexamethasone with valeric acid. The enzyme's high selectivity for the primary C21-hydroxyl group would minimize the formation of byproducts resulting from reactions at the C11 or C17 hydroxyl groups, thus eliminating the need for complex protection and deprotection steps. This method is analogous to the selective acetylation of ascomycin, another complex natural product, where lipases were used to achieve high regioselectivity. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. gardp.orgcollaborativedrug.com For dexamethasone, the C21-hydroxyl group is the most suitable position for derivatization because it is not directly associated with the molecule's core anti-inflammatory activity and is sterically accessible. nih.govmdpi.com Creating a variety of derivatives at this position allows researchers to modulate properties such as solubility, stability, and receptor binding affinity.

Derivatization strategies often involve creating ester or amide bonds. nih.gov Carbodiimide chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), is a common method to conjugate dexamethasone with molecules containing carboxylic acid or amine groups. nih.govmdpi.com For example, the 21-hydroxyl group can be reacted with a carboxylic acid to form an ester, or it can be functionalized to introduce an amine group, which can then be used for further conjugation. nih.govmdpi.com These modifications are used to create prodrugs or targeted delivery systems.

Derivatization StrategyReagents/MethodPurpose in SAR StudiesCitation
Esterification Acid Anhydrides, Acid ChloridesModify lipophilicity and hydrolysis rate. nih.gov
Carbodiimide Coupling EDC, DCC with COOH-containing moleculesForm ester bonds to link dexamethasone to various vectors (e.g., polymers). nih.gov
Amine Functionalization 2-iminothiolane (Traut's Reagent) followed by conjugationCreate amide-linked conjugates for gene delivery or targeting. nih.govmdpi.com
Click Chemistry Azide-alkyne cycloaddition reactionsCovalently link dexamethasone to biomolecules or nanocarriers with high efficiency. nih.gov
Phosphate (B84403) Ester Synthesis Phosphorylation reagentsIncrease water solubility and create prodrugs like Dexamethasone phosphate. medchemexpress.comnih.gov

Isomerization and Epimerization Studies of Dexamethasone Esters

The stereochemistry of dexamethasone is critical to its function. Dexamethasone has several stereocenters, and changes at these centers can lead to different compounds with altered activities. A key consideration is the relationship between dexamethasone and its C16 epimer, betamethasone (B1666872). wikipedia.org The two molecules differ only in the spatial configuration of the methyl group at the C16 position. wikipedia.org Analytical methods, such as reversed-phase chiral chromatography, have been developed to separate and identify these epimers in various samples. researchgate.net

During the synthesis and storage of this compound, conditions must be controlled to prevent epimerization at the C16 position, which would yield Betamethasone 17-valerate. Furthermore, studies on dexamethasone have noted the potential for E/Z isomerization of the enol double bond under acidic or alkaline conditions. Although the esterification at C21 is distant from these centers, the stability of the entire molecule, including its isomeric and epimeric purity, is a critical aspect of quality control in pharmaceutical production. Degradation studies have also identified other related substances, such as 17-oxo dexamethasone, an oxidative degradation impurity. researchgate.net

Molecular and Cellular Pharmacology of Dexamethasone 21 Valerate

Glucocorticoid Receptor (GR) Binding Kinetics and Thermodynamics

The interaction of Dexamethasone (B1670325) 21-valerate with the glucocorticoid receptor is the initial and critical step in its mechanism of action. This binding event is characterized by specific kinetics and thermodynamic properties that determine the potency and duration of its effects.

Specificity and Affinity of Dexamethasone 21-valerate to GR

The binding of dexamethasone to the glucocorticoid receptor is a thermodynamically favorable process. For dexamethasone, the interaction is characterized by a negative Gibbs free energy change (ΔG), indicating a spontaneous binding process. At 0°C, the binding of dexamethasone to the human glucocorticoid receptor has a ΔG of approximately -47 kJ/mol. nih.govnih.govuclouvain.be This interaction is initially entropy-driven at lower temperatures, becoming entirely enthalpy-driven at around 20°C. nih.govnih.govuclouvain.be While these specific values are for dexamethasone, they provide a foundational understanding of the thermodynamic principles that likely govern the binding of its 21-valerate ester as well.

Table 1: Thermodynamic Parameters for Dexamethasone Binding to Human Glucocorticoid Receptor at 0°C

Thermodynamic ParameterValue (kJ/mol)
Gibbs Free Energy (ΔG)-47
Enthalpy Change (ΔH)36
Entropy Contribution (TΔS)83

This data is for Dexamethasone and serves as a reference for the likely thermodynamic profile of this compound. nih.govnih.govuclouvain.be

Conformational Changes Induced Upon Ligand Binding

Upon binding of an agonist like this compound, the glucocorticoid receptor undergoes a significant conformational change. nih.gov This transformation is crucial for its subsequent biological activity. The binding of the ligand to the ligand-binding domain (LBD) of the GR triggers the dissociation of a complex of heat shock proteins (HSPs) and immunophilins. This unmasking of the nuclear localization signals allows the activated ligand-receptor complex to translocate from the cytoplasm into the nucleus. nih.gov

Once in the nucleus, the altered conformation of the GR, particularly in the LBD, facilitates its dimerization and interaction with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This conformational shift is essential for the receptor's ability to modulate gene transcription.

Mechanisms of Transcriptional Modulation by this compound

The primary mechanism of action of this compound is the modulation of gene expression through both transactivation and transrepression pathways. These genomic effects are responsible for the majority of its anti-inflammatory and immunosuppressive actions.

Transactivation Pathways and Anti-inflammatory Gene Expression

Through a process known as transactivation, the this compound-GR complex binds to positive GREs in the promoter regions of specific genes, leading to an increase in their transcription. This results in the enhanced synthesis of anti-inflammatory proteins. One of the key anti-inflammatory proteins upregulated by glucocorticoids is Annexin A1 (also known as lipocortin-1). nih.gov Annexin A1 is known to inhibit phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Another important anti-inflammatory protein induced by glucocorticoids is Mitogen-activated protein kinase phosphatase-1 (MKP-1) . nih.govmdpi.comembopress.org MKP-1 dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are key components of pro-inflammatory signaling cascades. nih.govmdpi.comembopress.org By upregulating MKP-1, this compound can effectively dampen inflammatory responses. nih.govmdpi.comembopress.org

Table 2: Examples of Anti-inflammatory Genes Upregulated by Glucocorticoids

GeneProtein ProductFunction
ANXA1Annexin A1Inhibition of phospholipase A2, reduction of prostaglandin (B15479496) and leukotriene synthesis. nih.gov
DUSP1Mitogen-activated protein kinase phosphatase-1 (MKP-1)Dephosphorylation and inactivation of pro-inflammatory MAP kinases (p38, JNK). nih.govmdpi.comembopress.org

Transrepression Pathways and Pro-inflammatory Gene Suppression

In addition to upregulating anti-inflammatory genes, this compound also suppresses the expression of pro-inflammatory genes through a mechanism called transrepression. This process does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . nih.govresearchgate.net

NF-κB and AP-1 are critical for the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. By physically interacting with these transcription factors, the this compound-GR complex prevents them from binding to their respective DNA response elements, thereby repressing the transcription of genes such as those for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) . researchgate.netnih.govnih.govbiorxiv.orgmdpi.com This suppression of pro-inflammatory gene expression is a cornerstone of the anti-inflammatory effects of this compound.

Table 3: Examples of Pro-inflammatory Genes Suppressed by Glucocorticoids via Transrepression

GeneProtein ProductPro-inflammatory Function
IL6Interleukin-6 (IL-6)Pro-inflammatory cytokine involved in acute and chronic inflammation. researchgate.netnih.govnih.govbiorxiv.orgmdpi.com
TNFTumor Necrosis Factor-alpha (TNF-α)Key cytokine in systemic inflammation and the acute phase response. researchgate.netnih.govnih.govmdpi.com

Interaction with Other Nuclear Receptors and Signaling Cascades (e.g., NF-κB, MAPK)

This compound, as a prodrug of dexamethasone, exerts its effects following hydrolysis to the active dexamethasone molecule. Dexamethasone's primary mechanism of action is through the binding and activation of the cytosolic glucocorticoid receptor (GR). patsnap.com Once activated, the GR complex translocates to the nucleus, where it modulates gene expression. patsnap.com Beyond its direct interaction with the GR, dexamethasone significantly influences other nuclear receptors and key intracellular signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. patsnap.comnih.gov

Interaction with Nuclear Receptors:

Dexamethasone has been shown to engage in cross-talk with other nuclear receptors, which contributes to its broad pharmacological profile.

Pregnane (B1235032) X Receptor (PXR): In human hepatocytes, dexamethasone can increase the mRNA expression of both the Pregnane X Receptor (PXR) and its heterodimerization partner, the Retinoid X Receptor-alpha (RXRα). nih.gov This induction appears to be a direct action mediated by the GR. nih.gov The resulting accumulation of PXR and RXRα in the nucleus can lead to a synergistic enhancement of gene expression, such as that of the metabolic enzyme CYP3A4, when cells are co-treated with dexamethasone and PXR activators. nih.gov

SRY-box Transcription Factor 9 (SOX9): Molecular dynamics studies have investigated the interaction between the GR and SOX9, a key transcription factor in chondrogenesis. nih.gov Dexamethasone has been observed to modulate the binding between GR and SOX9, which may play a role in its effects on osteogenic differentiation. nih.gov

Modulation of NF-κB Signaling:

A cornerstone of dexamethasone's anti-inflammatory activity is its potent inhibition of the NF-κB signaling pathway. patsnap.comdrugbank.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. patsnap.com Dexamethasone interferes with NF-κB signaling through several mechanisms:

Direct Protein-Protein Interaction: The activated GR can directly bind to components of the NF-κB complex, such as the p65 subunit, preventing NF-κB from binding to its DNA response elements and initiating transcription.

Induction of IκBα: The GR can upregulate the transcription of the gene encoding IκBα (Inhibitor of kappa B alpha). IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus.

Competition for Coactivators: Both GR and NF-κB require common coactivator proteins to initiate gene transcription. By competing for these limited coactivators, GR can effectively repress NF-κB-mediated gene expression.

Interestingly, some studies have shown context-dependent effects. For instance, in TNF-α stimulated rotator cuff tenocytes, dexamethasone was found to promote the nuclear localization of NF-κB subunits p65, p50, and p52. nih.govresearchgate.net

Interference with MAPK Signaling:

Dexamethasone also modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). nih.gov These pathways are crucial for cellular responses to stress and inflammatory stimuli. nih.govnih.gov A primary mechanism for this interference is the induction of MAPK Phosphatase-1 (MKP-1). nih.govembopress.org

Induction of MKP-1: Dexamethasone, via the GR, increases the gene expression of MKP-1. nih.govnih.govembopress.org MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates MAPKs, particularly p38 and JNK. nih.govresearchgate.net

Inhibition of p38 and JNK: By inducing MKP-1, dexamethasone leads to the dephosphorylation and inhibition of p38 and JNK, which in turn suppresses downstream inflammatory gene expression. nih.govresearchgate.net For example, the inhibition of p38 by dexamethasone has been shown to destabilize the mRNA of inflammatory mediators like cyclooxygenase-2 (Cox-2). nih.gov

Attenuation of MKP-1 Degradation: In some cell types, such as mast cells, glucocorticoids not only increase the expression of MKP-1 but also attenuate its degradation by the proteasome, leading to a sustained inhibitory effect on MAPK signaling. nih.govembopress.org

Table 1: Summary of Dexamethasone Interactions with Signaling Pathways

Interacting Partner Mechanism of Interaction Key Outcome
Pregnane X Receptor (PXR) Induces mRNA expression of PXR and its partner RXRα via the Glucocorticoid Receptor. nih.gov Synergistic induction of target genes like CYP3A4. nih.gov
NF-κB Direct binding to NF-κB subunits, induction of inhibitor IκBα, competition for coactivators. patsnap.comdrugbank.com Inhibition of pro-inflammatory gene transcription. patsnap.com

| MAPK (p38, JNK) | Upregulation of MAPK Phosphatase-1 (MKP-1) expression and decreased MKP-1 degradation. nih.govnih.govembopress.org | Dephosphorylation and inactivation of p38 and JNK, leading to reduced inflammatory response. nih.govresearchgate.net |

Cellular Fate and Metabolism at the Subcellular Level

This compound is a lipophilic ester prodrug of dexamethasone. nih.gov The addition of the valerate (B167501) group at the 21-position enhances its lipophilicity, which can facilitate its absorption and penetration into cells. The primary and most crucial step in its cellular fate is the metabolic conversion to the pharmacologically active molecule, dexamethasone. nih.gov

Hydrolysis to Dexamethasone:

Once inside the cell, the ester bond linking the valerate moiety to the dexamethasone backbone is cleaved.

Enzymatic Hydrolysis: This conversion is catalyzed by intracellular, non-specific esterase enzymes present in the cytoplasm of various tissues. nih.gov The hydrolysis releases free dexamethasone and valeric acid.

Release of Active Compound: The rate of this hydrolysis is a key determinant of the onset and duration of the drug's action at the cellular level. Ester bonds are generally designed for relatively rapid chemical and enzymatic hydrolysis to release the active pharmaceutical substance. nih.gov

Subcellular Fate of Dexamethasone:

Following its release from the valerate ester, dexamethasone follows a well-established subcellular pathway:

Cytoplasmic Binding: Free dexamethasone passively diffuses into the cytoplasm where it binds to the inactive, multi-protein Glucocorticoid Receptor (GR) complex. patsnap.com

GR Activation and Translocation: This binding induces a conformational change in the GR, causing it to dissociate from chaperone proteins (like heat shock proteins) and translocate into the nucleus. patsnap.com

Nuclear Action: Within the nucleus, the activated GR-dexamethasone complex acts as a ligand-dependent transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to either activate or repress target gene transcription. patsnap.com

Metabolism of Dexamethasone:

The broader metabolic fate of dexamethasone, after it has exerted its effects, primarily occurs in the liver, although metabolism can happen in other tissues. nih.govwikipedia.org The metabolic processes aim to convert the lipophilic steroid into more water-soluble compounds for excretion. wikipedia.org These processes include:

Reduction: The A-ring of the steroid nucleus can undergo reduction.

Hydroxylation: Oxidation, primarily at the C6 position, can occur.

Conjugation: The modified steroid or its metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility, facilitating their elimination via urine and, to a lesser extent, feces. wikipedia.org

The 21-valerate moiety itself is metabolized separately as valeric acid, a short-chain fatty acid.

Table 2: Compound Names Mentioned

Compound Name
This compound
Dexamethasone
Valeric acid
Retinoid X Receptor-alpha (RXRα)
Cyclooxygenase-2 (Cox-2)
Doxorubicin
Cisplatin
Etoposide
Tenidap
Indomethacin
Rifampicin
Clotrimazole
RU486
Prednisolone (B192156)
Tobramycin
Polymyxin B
Neomycin
Tetryzoline
Chloramphenicol
Hydrocortisone (B1673445)
Levonorgestrel
Aldosterone
Flutamide
Prednisone
Dexamethasone 21-phosphate
Dexamethasone-21-mesylate
2-Iminothiolane
Spermine

Pharmacokinetic and Pharmacodynamic Characterization of Dexamethasone 21 Valerate in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Specific studies detailing the ADME profile of Dexamethasone (B1670325) 21-valerate in preclinical models are not prominently found in the surveyed scientific literature. Generally, the ester form of a drug is designed to influence its physicochemical properties, such as lipophilicity, which in turn can affect its absorption and distribution characteristics. It is anticipated that Dexamethasone 21-valerate, as a lipophilic ester, would be readily absorbed after administration and subsequently hydrolyzed by esterases in the body to release the active dexamethasone moiety. However, without specific studies on the 21-valerate form, details on the rate and extent of absorption, as well as the specific metabolic pathways and excretion routes, remain speculative.

Tissue Distribution and Accumulation Profiles in Preclinical Species

There is a lack of specific data on the tissue distribution and accumulation of this compound in preclinical species. For the parent compound, dexamethasone, studies in rats have shown extensive partitioning into the liver, with most other tissues showing moderate concentrations. It is plausible that the valerate (B167501) ester could influence the initial distribution pattern, potentially leading to higher accumulation in adipose tissue due to increased lipophilicity. However, without empirical data from studies specifically investigating this compound, any description of its tissue distribution profile would be conjectural.

Biotransformation Pathways and Metabolite Identification (Preclinical)

Detailed information on the biotransformation pathways and specific metabolites of this compound in preclinical models is not available in the reviewed literature. The primary metabolic pathway for this compound is expected to be the cleavage of the valerate ester bond by esterase enzymes, releasing dexamethasone and valeric acid. The subsequent metabolism of dexamethasone is known to involve hydroxylation, primarily mediated by CYP3A4 enzymes in humans, leading to the formation of 6-hydroxy-dexamethasone and other metabolites. mdpi.com It is reasonable to assume a similar pathway occurs in preclinical species, but specific studies on this compound are needed for confirmation.

Pharmacodynamic Biomarker Responses in In Vivo Preclinical Studies

While the pharmacodynamic effects of dexamethasone are well-documented and include the suppression of inflammatory mediators and modulation of immune cell counts, specific in vivo studies using this compound to assess biomarker responses are not described in the available literature. The potency and duration of action of this compound would be influenced by its pharmacokinetic profile, particularly the rate of hydrolysis to active dexamethasone. Without such studies, it is not possible to provide specific data on its pharmacodynamic biomarker responses in preclinical models.

Species-Specific Pharmacokinetic Variabilities in Research Models

Information regarding species-specific pharmacokinetic variabilities for this compound is not available. For dexamethasone, metabolic clearance and distribution parameters have been shown to vary across different animal species. nih.gov These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes and transporters. It is highly likely that species-specific differences in esterase activity would also contribute to variability in the pharmacokinetics of this compound. However, a comparative analysis is not possible without dedicated preclinical studies in various research models.

Preclinical Efficacy and Mechanistic Studies of Dexamethasone 21 Valerate

Anti-inflammatory Mechanisms in In Vitro and Ex Vivo Models

At the cellular level, the anti-inflammatory effects of dexamethasone (B1670325) are initiated by its binding to the cytosolic glucocorticoid receptor. nih.gov This binding event causes the receptor complex to translocate into the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). nih.gov This interaction directly regulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the enhancement of anti-inflammatory processes. nih.gov

Modulation of Cytokine and Chemokine Production

A primary mechanism of dexamethasone's anti-inflammatory action is the profound suppression of pro-inflammatory cytokine and chemokine synthesis. In vitro and ex vivo studies using peripheral blood mononuclear cells (PBMCs) and other immune cells have consistently demonstrated this effect.

Dexamethasone effectively inhibits the expression and production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govdoaj.org It also down-regulates the production of various chemokines responsible for recruiting immune cells to sites of inflammation, such as C-X-C motif chemokine ligand 10 (CXCL10), C-X-C motif ligand 8 (CXCL8), and chemokine ligand 2 (CCL2). doaj.org This inhibition occurs at the transcriptional level, where the activated glucocorticoid receptor complex suppresses the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are crucial for the expression of many pro-inflammatory genes. nih.govmdpi.com

Conversely, dexamethasone can also upregulate the expression of anti-inflammatory proteins. For instance, it increases the production of the Interleukin-1 receptor antagonist (IL-1Ra), which competitively inhibits the binding of the pro-inflammatory IL-1. nih.govdoaj.org Studies have also shown that while it robustly inhibits IL-6 and TNF-α, its effect on the anti-inflammatory cytokine IL-10 can be variable, with some models showing no significant change in production. nih.gov

Table 1: Preclinical Effects of Dexamethasone on Cytokine and Chemokine Production
MediatorEffectModel SystemKey Findings
IL-1β, IL-6, TNF-αSuppression/InhibitionHuman PBMCs; Whole Blood CulturesDexamethasone suppresses the expression and release of major pro-inflammatory cytokines by inhibiting transcription factors like NF-κB. nih.govdoaj.orgnih.gov
CXCL10, CXCL8, CCL2Down-regulationHuman PBMCsReduced expression of chemokines, limiting the recruitment of immune cells to inflammatory sites. doaj.org
IFN-γInhibitionAnti-CD2/anti-CD28 stimulated whole bloodDose-dependent inhibition of T-cell-derived IFN-γ. nih.gov
IL-1 Receptor Antagonist (IL-1Ra)Upregulation/Increased ProductionHuman PBMCsEnhances the production of this natural antagonist to IL-1, contributing to its anti-inflammatory profile. nih.govdoaj.org
Annexin-1 (Lipocortin-1)UpregulationGeneral MechanismIncreased expression of Annexin-1, which inhibits phospholipase A2, thereby blocking the production of prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com

Regulation of Immune Cell Function and Apoptosis (e.g., T-lymphocytes, eosinophils, macrophages)

Dexamethasone significantly impacts the function, survival, and activity of various immune cells central to inflammatory responses.

T-lymphocytes: Dexamethasone exerts complex, differential effects on T-cell populations. It is a potent inducer of apoptosis (programmed cell death) in certain T-lymphocyte subsets. nih.gov However, this effect is not uniform. Studies show that regulatory T-cells (Tregs), which have an immunosuppressive function, may be less susceptible to dexamethasone-induced apoptosis than effector T-cells (Teffs). mdpi.comnih.gov Furthermore, dexamethasone strongly inhibits the proliferation of Teffs following T-cell receptor activation. mdpi.comnih.gov This dual action of promoting apoptosis in some T-cells while inhibiting the proliferation of others is a key component of its immunosuppressive activity.

Eosinophils: These cells are key players in allergic inflammation. Dexamethasone is known to effectively induce apoptosis in eosinophils, thereby reducing their numbers and mitigating their contribution to inflammatory processes. nih.gov

Macrophages: Macrophages are critical targets for glucocorticoids. Dexamethasone can induce mitochondria-dependent apoptosis in macrophage cell lines (e.g., RAW 264.7 cells). nih.gov Beyond inducing cell death, it also modulates macrophage function by suppressing their pro-inflammatory activities. For example, it can inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin (B15479496) E2 and other pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS). nih.gov

Immunomodulatory Effects in Preclinical Disease Models

In preclinical models, dexamethasone demonstrates broad immunomodulatory effects that extend beyond simple anti-inflammation. It can alter the balance of immune cell populations and their responsiveness to stimuli.

In an in vitro stress model using human PBMCs, dexamethasone was shown to modulate the expression of genes related to regulatory T-cells and cytokine receptors. researcher.life Specifically, it could decrease the mRNA of FoxP3, a key transcription factor for regulatory T-cells, and alter the ratio of IFN-γR to IL-4R, suggesting a shift in the Th1/Th2 balance depending on the duration of exposure. researcher.life

Studies combining dexamethasone with other agents, such as thalidomide, in murine models, have shown enhanced immunomodulatory effects. nih.gov This combination therapy further decreased CD4+ T-cell proliferation while preserving the regulatory T-cell population. nih.gov It also modulated the expression of co-stimulatory molecules like OX40 and GITR on effector T-cells, further highlighting its ability to fine-tune the adaptive immune response. nih.gov

Efficacy in Animal Models of Inflammatory and Autoimmune Disorders

The therapeutic potential of dexamethasone has been validated in numerous animal models of inflammatory and autoimmune diseases. These studies provide in vivo evidence for the mechanisms observed in vitro.

In a murine model of autoimmune pancreatitis, dexamethasone treatment significantly attenuated the severity of the disease, reducing inflammation and the destruction of acinar tissue. immunologyresearchjournal.com This therapeutic effect was correlated with a reversal of changes in lymphocyte subtypes in the spleen, including reductions in CD8+/CD44high and CD4+/CD25+/FoxP3+ cells. immunologyresearchjournal.com

Similarly, in an Lpr mouse model of autoimmune disease, which develops autoimmune lung injury, dexamethasone administration ameliorated the severity of lung damage. researchgate.net This was associated with a significant reduction in mononuclear cell aggregates, a decrease in the proliferation of immune cells, and reduced expression of the chemokine CXCL9, which is involved in leukocyte recruitment and proliferation. researchgate.net

Table 2: Efficacy of Dexamethasone in Preclinical Animal Models
Animal ModelDisease/ConditionKey FindingsReference
MRL/MpJ MiceAutoimmune PancreatitisSignificantly attenuated inflammation, tissue destruction, and fibrosis. Reversed pathological changes in splenic lymphocyte populations. immunologyresearchjournal.com
Lpr MiceAutoimmune Lung InjuryReduced severity of lung injury, decreased immune cell proliferation, and lowered expression of the chemokine CXCL9. researchgate.net
Beagle DogsCarrageenan-induced Inflammation (Tissue Cage Model)Exhibited anti-inflammatory effects by reducing exudate volume and inhibiting the production of Prostaglandin E2 (PGE2). oup.com
BALB/c MiceContact HypersensitivityTopical application entirely prevented ear swelling, demonstrating potent local anti-inflammatory action. frontiersin.org
C57BL/6 MiceLPS-induced EndotoxemiaSubcutaneous administration completely inhibited lipopolysaccharide (LPS)-mediated lethality. frontiersin.org

Investigation of Cellular Proliferation and Differentiation Modulation

The effects of dexamethasone on cellular proliferation and differentiation are complex and often appear paradoxical, depending on the cell type, timing, and concentration.

In cultures of osteogenic precursor cells from embryonic chicks, dexamethasone was found to induce a burst of proliferation in a cohort of cells that subsequently undergo terminal differentiation into bone-producing cells. nih.gov However, once this initial burst occurred, further proliferation within the culture was limited. nih.gov This suggests a role in promoting the differentiation of specific cell lineages.

Conversely, in other cell types, dexamethasone can be inhibitory. In a study using bovine corneal endothelial cells, high concentrations of dexamethasone significantly decreased proliferation and induced apoptosis and/or necrosis. duke.edu These findings highlight that the impact of dexamethasone on cell growth is highly context-dependent. Further studies in PC12 cells, a model for neuronal development, showed that dexamethasone could inhibit DNA synthesis and retard neurite development, indicating a disruptive effect on neuronal cell replication and differentiation. nih.gov

Neuropharmacological Investigations in Preclinical Settings

Preclinical investigations into the neuropharmacological effects of dexamethasone reveal a complex profile, with both neuroprotective and potentially detrimental actions depending on the context of the neurological insult.

In models of neuroinflammation, dexamethasone demonstrates protective effects. It can reduce the activation of microglia and astrocytes, the primary immune cells of the central nervous system. nih.govnih.gov For instance, in glial co-culture models of inflammation, dexamethasone reversed LPS-induced microglial activation and prevented the compromise of astroglial function. nih.govnih.gov In animal models of traumatic brain injury (TBI) and brain inflammation, dexamethasone has been shown to decrease the astrocytic response, reduce microglial/macrophage activity, and mitigate neuronal loss. mdpi.comnih.govresearchgate.net This anti-inflammatory action within the CNS is thought to be a key mechanism for its beneficial effects in certain neurological conditions.

However, some preclinical studies also point to potential adverse effects. In a rabbit model of E. coli meningitis, while dexamethasone had a moderate anti-inflammatory effect, it was also associated with an increased rate of apoptosis in neurons within the hippocampus. nih.gov Similarly, other studies have shown that dexamethasone can induce sublethal damage and apoptosis in specific subregions of the hippocampus and striatum in rats. nih.gov This suggests that while it can suppress harmful inflammation, it may also exert direct, potentially damaging effects on certain vulnerable neuronal populations.

Structure Activity Relationship Sar Studies of Dexamethasone 21 Valerate Analogues

Impact of Valerate (B167501) Esterification on Receptor Affinity and Biological Activity

Esterification at the C21 hydroxyl group of the dexamethasone (B1670325) core is a key strategy for modifying its physicochemical properties and, consequently, its therapeutic performance. The introduction of the valerate ester at this position significantly influences the compound's lipophilicity and its interaction with the glucocorticoid receptor (GR).

The length of the ester chain at the C21 position has a direct correlation with both lipophilicity and binding affinity for the GR. nih.gov Studies comparing different ester derivatives have shown that elongating the ester chain from acetate (B1210297) to valerate leads to an increase in both of these parameters. nih.gov This enhanced lipophilicity facilitates better penetration through biological membranes, which is particularly advantageous for topical applications. uomustansiriyah.edu.iq The 21-hydroxyl group itself is not directly associated with the anti-inflammatory activity of dexamethasone, making it an ideal site for modification through esterification or other conjugations. nih.gov

Table 1: Effect of C21 Esterification on Glucocorticoid Properties
ModificationImpact on LipophilicityImpact on Receptor Binding AffinityReference
Elongation of ester chain (e.g., acetate to valerate)IncreaseIncrease nih.gov
Esterification at C21 (vs. parent alcohol)IncreaseDecrease nih.gov

Stereochemical Influence on Pharmacological Profiles

The stereochemistry of the steroid nucleus is fundamental to its biological activity. Dexamethasone itself is a stereoisomer of betamethasone (B1666872), with the only difference being the configuration of the methyl group at the C16 position (alpha in dexamethasone, beta in betamethasone). nih.gov This subtle change in three-dimensional structure significantly affects the anti-inflammatory and glucocorticoid potency.

The specific spatial arrangement of functional groups in Dexamethasone 21-valerate, including the 16α-methyl group, is crucial for its precise fit into the ligand-binding pocket of the glucocorticoid receptor. mdpi.com Any alteration in the stereochemistry of the core steroid can lead to dramatic changes in the pharmacological profile, affecting both how the molecule binds to its receptor and its subsequent biological actions. researchgate.net The interaction between a chiral drug molecule and its biological receptor is highly specific, often likened to a lock and key mechanism, where only one enantiomer or diastereomer elicits the desired response. mdpi.com

Steric factors, such as the size and orientation of substituents on the steroid frame, are major parameters that affect receptor affinity. nih.gov The valerate ester at the C21 position, combined with the specific stereoconfiguration of the dexamethasone core, results in a unique pharmacological profile that can be distinguished from its epimers and other ester derivatives through analytical techniques like liquid chromatography/electrospray mass spectrometry (HPLC/ESI-MS). nih.gov

Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools for investigating the SAR of this compound analogues at a molecular level. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights into drug-receptor interactions and help predict the biological activity of novel derivatives.

Molecular docking simulations are used to predict the preferred orientation of this compound when bound to the glucocorticoid receptor. outbreak.info These simulations calculate a docking score and binding energy, which estimate the strength of the interaction. For instance, computational studies on dexamethasone binding to its theoretical glucocorticoid receptor have shown superior docking scores and favorable binding energies, indicating a strong affinity. outbreak.infobohrium.com These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding site. uva.es Molecular dynamics (MD) simulations can further analyze the stability of the ligand-receptor complex over time. outbreak.infoum.ac.ir

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing a set of steroid analogues with known glucocorticoid receptor binding affinities, a QSAR model can be developed to predict the affinity of new, untested derivatives. researchgate.net These models often use molecular descriptors related to properties like lipophilicity, electronic effects, and steric factors to quantify the structural features that are most important for activity. nih.gov

Table 2: Example Docking Scores of Dexamethasone with Receptors from Computational Studies
ReceptorDocking Score (kcal/mol)Binding Energy (kcal/mol)Computational Suite/MethodReference
Glucocorticoid Receptor-14.7-147.48Schrodinger suite outbreak.infobohrium.com
SARS-CoV-2 Main Protease (6LU7)-7.16 (AutoDock4)-7.69 (AutoDock Vina)AutoDock mdpi.com

Design and Synthesis of Novel this compound Derivatives with Modified Properties

The insights gained from SAR studies are applied to the rational design and synthesis of novel this compound derivatives with improved therapeutic profiles. The primary site for modification is the C21 position, leveraging the reactivity of the hydroxyl group in the parent dexamethasone molecule. nih.govmdpi.com

One common strategy involves the synthesis of different ester or amide linkages at the C21 position to modulate properties like hydrolysis rate and duration of action. For example, dexamethasone has been conjugated to various vectors via its 21-hydroxyl group to form ester and amide bonds that are susceptible to chemical and enzymatic hydrolysis, allowing for a controlled release of the active drug. nih.gov The synthesis often begins with creating a more reactive intermediate, such as Dexamethasone-21-mesylate or Dexamethasone-21-hemisuccinate, which can then be coupled with other molecules. mdpi.commdpi.com For instance, Dexamethasone-21-hemisuccinate can be synthesized by reacting dexamethasone with succinic anhydride. mdpi.com

Another approach is the development of polymer-drug conjugates. Dexamethasone has been incorporated into biodegradable polymers like poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) to create implantable drug delivery systems. nih.gov The properties of these implants, including the drug release rate, can be fine-tuned by altering the composition of the polymer (e.g., using acid-terminated vs. ester-terminated PLGA). nih.gov These advanced derivatives are designed to enhance local anti-inflammatory activity while minimizing systemic exposure and potential side effects. nih.gov

Advanced Drug Delivery Systems and Formulation Science for Dexamethasone 21 Valerate in Research

Nanoparticle Encapsulation and Targeted Delivery Strategies in Preclinical Research

The encapsulation of dexamethasone (B1670325) within nanoparticles is a primary strategy in preclinical research to enhance its therapeutic efficacy and enable targeted delivery. Biodegradable polymers, particularly poly(D,L-lactide-co-glycolide) (B1216819) (PLGA), are extensively studied for creating dexamethasone nanoparticles. paris-saclay.frnih.gov These PLGA-based nanoparticles are typically formulated using solvent evaporation methods. paris-saclay.frnih.gov Research has focused on optimizing parameters such as the type of organic solvent, polymer choice, and initial drug mass to maximize drug loading. paris-saclay.fr For instance, one study found the highest drug loading was achieved using PLGA 75:25 in an acetone-dichloromethane mixture. nih.gov The resulting nanoparticles are often characterized by their size, zeta potential, and drug dispersion within the polymer matrix. paris-saclay.frnih.gov

Targeted delivery aims to concentrate the therapeutic agent at the site of inflammation, thereby improving efficacy. rsc.orgnih.gov Enzyme-responsive nanoparticles have been developed for targeted dexamethasone delivery in diabetic models, showing strong and prolonged accumulation in inflamed tissues. nih.gov Another approach involves biomimetic nanoparticles, such as leukosomes, which are derived from macrophage membranes and exhibit intrinsic anti-inflammatory activity, enhancing the effect of the encapsulated dexamethasone. nih.gov Targeted delivery has also been explored using nanobody-drug conjugates to selectively deliver dexamethasone to specific inflammatory cell populations, such as Ly6C/G-positive cells in influenza-infected mice. nih.gov Furthermore, platelet-derived extracellular vesicles (PEVs) have been investigated as natural nanoparticles for delivering dexamethasone in acute pneumonia. rsc.org

Table 1: Characteristics of Dexamethasone Nanoparticle Formulations in Preclinical Research

Nanoparticle SystemKey CharacteristicsTargeting StrategyResearch ApplicationReference
PLGA NanoparticlesSize: ~230 nm; Zeta Potential: -4 mV. Drug is molecularly dispersed.Passive accumulationGeneral anti-inflammatory delivery nih.gov
Leukosomes (Biomimetic)Size: ~150 nm (drug-loaded); PDI: 0.05; Zeta Potential: -20 mV.Direct interaction with macrophagesSystemic inflammation (sepsis-like) nih.gov
Enzyme-Responsive NanoparticlesPeptide-polymer amphiphiles; undergo morphological switch in inflamed tissue.Enzyme-triggered aggregationInflammation in diabetes nih.gov
Nanobody-Drug ConjugatesConjugation of dexamethasone to nanobodies targeting specific cell markers (e.g., Ly6C/G).Active targeting of inflammatory cellsInfluenza-related lung inflammation nih.gov
Platelet-Derived Extracellular Vesicles (PEVs)Naturally occurring nanoparticles released by platelets.Natural targeting to inflammationAcute pneumonia rsc.org

Liposomal and Polymeric Micelle Formulations for Enhanced Research Efficacy

Liposomes and polymeric micelles are extensively researched as carriers to improve the delivery and efficacy of poorly soluble drugs like dexamethasone. semanticscholar.orgnih.gov Liposomal formulations can encapsulate dexamethasone, with manufacturing methods like thin-film hydration and microfluidics being investigated to control vesicle characteristics. semanticscholar.orgnih.gov Studies show that liposomes produced via microfluidics can be unilamellar with high loading capacity, while thin-film hydration may result in multilamellar structures. nih.gov Both types of formulations have demonstrated the ability to reduce inflammation in vitro with low toxicity. nih.gov The primary goal of liposomal encapsulation is to enhance the drug's therapeutic index and provide a potential system for topical delivery. ymerdigital.com

Polymeric micelles are another class of nanocarriers used to enhance the solubility and delivery of dexamethasone. pharmaexcipients.comresearchgate.net These systems self-assemble from amphiphilic block copolymers in aqueous solution to form a core-shell structure, where hydrophobic drugs like dexamethasone can be entrapped in the core. utwente.nl Research into mixed polymeric micelles for nasal delivery has shown they can significantly increase water solubility (up to 14-fold), leading to favorable dissolution profiles and high in vitro permeability. nih.govpharmaexcipients.com Core-crosslinked polymeric micelles have also been developed, allowing for covalent entrapment of dexamethasone derivatives to precisely control release kinetics. utwente.nl These micellar systems have demonstrated long circulation times and potential for co-delivery of dexamethasone with other therapeutic agents, such as taxanes in cancer research. utwente.nlnih.gov

Table 2: Comparison of Dexamethasone Liposomal and Polymeric Micelle Formulations

Formulation TypeManufacturing MethodSize / PDIKey Research FindingsReference
LiposomesThin-film hydration~144-163 nm / PDI: 0.08–0.39 (after extrusion)Produces multilamellar vesicles; sustained drug release. nih.gov
LiposomesMicrofluidics~106-118 nm / PDI: 0.17–0.28Produces unilamellar vesicles with higher loading capacity and low batch-to-batch differences. nih.gov
Mixed Polymeric MicellesNot specified~90 nm / PDI: ~0.21614-fold increase in water solubility; high permeability for potential nose-to-brain delivery. nih.govpharmaexcipients.com
Core-Crosslinked Polymeric MicellesNot specified~70 nm / PDI: ~0.1Long circulation half-life; tunable drug release based on linker chemistry. utwente.nl

Controlled Release Systems and Implant Technologies for Sustained Research Delivery

The development of controlled release systems and implantable technologies is a key area of research for providing sustained, long-term delivery of dexamethasone, which is crucial for managing chronic inflammatory conditions. nih.govnih.gov Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are a mainstay for these applications, often formulated as microspheres or solid implants. nih.govmdpi.comnih.gov

PLGA microspheres can be engineered to release dexamethasone over extended periods, with some formulations achieving release for up to 4.5 months. nih.gov The release profile is typically triphasic, consisting of an initial burst, a lag phase, and a secondary, zero-order release phase. nih.govkinampark.com Researchers manipulate factors like polymer molecular weight and blend ratios to tune these release kinetics and minimize the lag phase. nih.gov These microspheres are often embedded within a hydrogel coating for applications such as improving the biocompatibility of implanted glucose biosensors by countering the foreign body reaction. nih.gov

Solid implants, often manufactured using techniques like hot-melt extrusion (HME), offer another platform for sustained delivery. mdpi.comnih.gov These rod-shaped implants, also frequently made from PLGA, are designed for applications like intravitreal drug delivery. nih.gov Research focuses on how the physicochemical properties of the polymer (e.g., acid vs. ester end-caps) and the implant's mechanical properties correlate with drug release profiles. mdpi.comnih.gov Covalent binding of dexamethasone to the surface of implantable devices, such as those made from polyimide for neural applications, is another strategy being explored to enable sustained local release and mitigate foreign body reactions over several weeks. nih.gov

Table 3: Research on Controlled Release and Implant Systems for Dexamethasone

Delivery SystemPolymer/MaterialManufacturing MethodDuration of ReleaseKey Research FindingReference
Microspheres in HydrogelPLGA (blends of low and high MW)Not specified~5 months (in vitro), 4.5 months (in vivo efficacy)Blending PLGA molecular weights provides continuous drug release. nih.gov
Intravitreal ImplantsPLGA (acid and ester end-capped)Hot-Melt Extrusion (HME)Not specified (focus on release kinetics)Implant mechanical properties inversely correlated with day-1 drug release. nih.gov
Porous Microspheres in HydrogelHollow mesoporous silica (B1680970) (HMS)/PLGANot specified>2 monthsDesigned for immunomodulation to promote bone regeneration. nih.gov
Surface-Functionalized ImplantPolyimide (BPDA-PDA)Covalent binding>9 weeksLocal, sustained release from the device surface reduces inflammatory cell infiltration. nih.gov

Topical and Oromucosal Delivery Research (Mechanistic Aspects)

Research into topical and oromucosal delivery of dexamethasone focuses on designing formulations that can overcome the intrinsic barriers of the skin and mucous membranes to deliver the drug effectively to local sites of inflammation. nih.govrsc.org The oral mucosa's high vascularity makes it an attractive route for systemic delivery, bypassing first-pass metabolism. semanticscholar.org However, challenges such as the continuous flow of saliva and the mucosal barrier necessitate advanced formulations. nih.gov

For oromucosal delivery, in situ gelling formulations are being investigated. mdpi.com These systems are applied as a liquid and form a gel upon contact with the moist oral cavity, which enhances mucoadhesion and prolongs contact time at the lesion site. mdpi.com Studies have explored various cellulose (B213188) derivatives (e.g., HPMC, HPC) as mucoadhesive agents and the inclusion of excipients like propylene (B89431) glycol to improve drug solubilization and release. mdpi.com Nanocarrier technology is also a key area of research. nih.gov Core-multishell (CMS) nanocarriers, for example, have been shown to adhere to and penetrate the oral mucosa. nih.gov Functionalizing these nanocarriers with catechol, inspired by mussel adhesion proteins, can further improve mucoadhesion, especially in the presence of saliva, leading to enhanced anti-inflammatory effects. nih.gov

For topical skin delivery, nanogels are being developed to enhance the penetration of hydrophobic drugs like dexamethasone. rsc.org One strategy involves incorporating β-cyclodextrin into thermoresponsive nanogels. rsc.org The β-cyclodextrin not only acts as a topical penetration enhancer but also encapsulates the dexamethasone within its hydrophobic cavity. rsc.org Ex vivo studies on human skin have shown that such systems can significantly increase the delivery of dexamethasone into both the epidermis and dermis compared to conventional creams. rsc.org The mechanism involves leveraging the combined properties of a particulate carrier system with a penetration enhancer to improve drug bioavailability at the target site. rsc.org

In Vitro Release Kinetics and Stability Investigations of Novel Formulations

Investigating the in vitro release kinetics and stability of novel dexamethasone formulations is essential for predicting their in vivo performance and ensuring product quality. nih.govkinampark.com Release studies are typically conducted using methods that simulate physiological conditions, such as USP apparatus 4 for microspheres or vertical diffusion cells for topical preparations. kinampark.com

The release of dexamethasone from biodegradable systems like PLGA microspheres often follows a characteristic triphasic pattern: an initial burst release, a lag phase where little drug is released, and a final, slower, zero-order release phase. nih.govkinampark.com The initial burst is attributed to the drug adsorbed on or near the microsphere surface, while the subsequent phases are governed by water penetration, polymer degradation, and drug diffusion. nih.govkinampark.com Research has shown that in vivo release profiles can differ from in vitro results; for example, the lag phase observed in vitro may be absent in vivo, possibly due to enzymatic enhancement of polymer degradation. kinampark.com

For nanoparticle and micellar systems, release studies often show an initial burst followed by a more sustained release. nih.govresearchgate.net For instance, dexamethasone-loaded leukosomes released about 75% of the drug in the first 10 hours, with the remainder released slowly over 48 hours. nih.gov The release kinetics can be precisely controlled in systems like core-crosslinked micelles by altering the chemistry of the linker used to attach the drug to the polymer core. utwente.nl

Stability is another critical parameter. The chemical stability of corticosteroid esters can be influenced by pH and temperature. Studies on the related compound betamethasone (B1666872) 17-valerate show that it can degrade and rearrange to the 21-valerate ester, with the degradation rate increasing at higher pH and temperatures. nih.govnih.gov Therefore, stability-indicating analytical methods are crucial for monitoring the integrity of the active substance in a formulation over its shelf life. europa.eu

Table 4: Summary of In Vitro Release Kinetics for Dexamethasone Formulations

FormulationRelease Profile CharacteristicsApproximate Time to Complete ReleaseKey Influencing FactorsReference
PLGA Microspheres (13K MW)Triphasic: ~30% burst, lag phase to day 5, then zero-order release.~8 days (in vivo)Polymer molecular weight, degradation mechanism (in vitro vs. in vivo). kinampark.com
PLGA Nanoparticles (Optimized)Rapid, complete release.4 hoursDrug dispersion within the polymer matrix. nih.gov
LeukosomesBiphasic: ~75% burst release followed by slow, sustained release.48 hoursStructure of the biomimetic nanoparticle. nih.gov
Core-Crosslinked MicellesSustained, linear release with minimal burst.~11% released over 72 hours (for intermediate linker).Hydrolysis rate of the covalent drug-polymer linker. utwente.nl
HPMC Oromucosal GelSustained release.~35% released after 5 hours.Polymer swelling, drug solubilization in excipients (e.g., propylene glycol). mdpi.com

Analytical Methodologies for Dexamethasone 21 Valerate in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological and Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Dexamethasone (B1670325) 21-valerate in diverse matrices, including biological fluids and pharmaceutical formulations. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most frequently utilized mode, offering excellent separation and resolution. nih.govresearchgate.net

Method development often involves optimizing the mobile phase composition, stationary phase, and detector settings to achieve the desired separation from endogenous components and potential metabolites. researchgate.netscielo.br A common approach employs a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govresearchgate.netscielo.br Gradient elution can be used to effectively separate compounds with different polarities within a single run. nih.govresearchgate.net

UV detection is widely used for quantification, typically at the maximum absorption wavelength of dexamethasone and its esters, which is around 240 nm. researchgate.netsielc.comscielo.br The method's performance is rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure linearity, accuracy, precision, and robustness. researchgate.netscielo.brjapsonline.com For instance, a validated HPLC method for dexamethasone acetate (B1210297) in a cream formulation demonstrated linearity over a concentration range of 2.0-30.0 µg/mL with a correlation coefficient (r²) of 0.9995. scielo.br Another study reported a validated RP-HPLC method for dexamethasone with a limit of detection (LOD) of 0.60 µg/ml and a limit of quantitation (LOQ) of 1.80 µg/ml. wisdomlib.org

In biological samples like plasma, sample preparation is a critical step to remove proteins and other interfering substances. nih.gov Protein precipitation with acetonitrile is a common and effective technique. nih.gov For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed to concentrate the analyte and improve sensitivity.

The combination of HPLC with radioimmunoassay (RIA) has also been described for the simultaneous determination of dexamethasone and its prodrugs in plasma, offering high accuracy and reproducibility with quantification limits as low as 0.3 ng/mL for dexamethasone. nih.gov

Table 1: Exemplary HPLC Methods for Dexamethasone and Related Compounds

ParameterMethod 1 scielo.brMethod 2 researchgate.netMethod 3 nih.gov
Analyte(s) Dexamethasone acetateDexamethasone and related impuritiesDexamethasone, Betamethasone (B1666872), and their esters
Matrix MicroemulsionsDrug-eluting stentsCounterfeit drugs (creams, tablets)
Column Lichrospher 100 RP-18 (5 µm)Zorbax Eclipse XDB C8Zorbax Eclipse XDB or Luna C8
Mobile Phase Methanol:water (65:35, v/v)Gradient of buffer and acetonitrileStep gradient of 0.05 M ammonium (B1175870) acetate and acetonitrile
Detection UV at 239 nmUV at 239 nmESI-MS/MS
Linear Range 2.0-30.0 µg/mL0.01-0.30 µg/mL (for related substances)Not specified
Correlation Coefficient (r²) 0.9995Not specifiedNot specified

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Structural Elucidation of Research Analogues

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the metabolite profiling and structural elucidation of Dexamethasone 21-valerate and its research analogues. nih.govnih.gov The high sensitivity and specificity of MS allow for the detection and identification of metabolites even at very low concentrations in complex biological matrices. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis. nih.govnih.gov By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which serves as a fingerprint for the molecule. This fragmentation data is crucial for differentiating between isomers, such as this compound and its 17-valerate counterpart, which may have identical molecular weights but different structures. nih.govnih.gov For instance, studies have shown that betamethasone epimers can be distinguished by the relative abundance of specific fragment ions in their positive electrospray tandem mass spectra. nih.gov

LC-MS/MS methods are developed to achieve good chromatographic separation of the parent drug and its potential metabolites before they enter the mass spectrometer. nih.gov This separation is critical for accurate quantification and to avoid ion suppression effects from the matrix or co-eluting compounds. Multiple reaction monitoring (MRM) mode is often used for quantification in LC-MS/MS, providing excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov

For the elucidation of unknown structures, such as degradation products or novel metabolites, high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This information, combined with fragmentation data from MS/MS experiments, allows for the confident identification of new structures. nih.gov Mechanism-based stress studies, where the drug is subjected to forced degradation, can be used in conjunction with LC-MSn to generate and identify potential degradation products, aiding in the elucidation of degradation pathways. nih.govrsc.org

Table 2: Key Mass Spectrometric Parameters for Dexamethasone Analysis

ParameterApplicationTechniqueKey FindingsReference
Parent Ion (m/z) Quantification & IdentificationLC-MS/MSUsed to identify and quantify Dexamethasone and its esters. nih.govresearchgate.net
Fragment Ions (m/z) Structural ElucidationMS/MSDifferentiates between isomers like this compound and 17-valerate. nih.govnih.gov
Multiple Reaction Monitoring (MRM) Quantitative AnalysisLC-MS/MSProvides high sensitivity and selectivity for quantification in biological matrices. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) Unknown IdentificationLC-HRMSDetermines elemental composition for structural elucidation of novel metabolites. nih.gov

Spectroscopic Methods (e.g., UV-Vis, NMR, FT-IR) for Structural Characterization and Compatibility Studies

Spectroscopic techniques are fundamental for the structural characterization of this compound and for assessing its compatibility with other substances in research formulations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method often used for the quantitative analysis of dexamethasone and its esters. sielc.comscielo.brjrespharm.com The chromophore in the dexamethasone molecule exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 240-241 nm. sielc.comscielo.br This property is exploited in HPLC with UV detection for quantification. researchgate.net The UV spectrum can also be used as a preliminary identification tool. nih.gov It's important to note that the pH of the mobile phase can sometimes affect the UV-Vis spectrum of a compound. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules, including this compound and its analogues. nih.govresearchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, allowing for the complete assignment of the molecular structure. researchgate.netveeprho.com NMR has been instrumental in confirming the structure of impurities and degradation products, for example, confirming the identity of dexamethasone 17-valerate and observing its efficient conversion to this compound. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. semanticscholar.orgresearchgate.net The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, characteristic peaks for carbonyl groups (C=O), hydroxyl groups (O-H), and carbon-fluorine bonds (C-F) would be expected. semanticscholar.orgresearchgate.netpharmacompass.com FT-IR is also a valuable tool for compatibility studies, as changes in the spectrum, such as shifts in peak positions or the appearance of new peaks, can indicate interactions between the drug and excipients in a formulation. researchgate.net

Table 3: Spectroscopic Data for Dexamethasone and its Derivatives

Spectroscopic MethodWavelength/Frequency RangeApplicationReference
UV-Vis Spectroscopy ~240-241 nm (λmax)Quantitative analysis, Preliminary identification sielc.comscielo.brnih.gov
¹H and ¹³C NMR Varies (ppm)Detailed structural elucidation, Isomer differentiation nih.govresearchgate.netveeprho.com
FT-IR Spectroscopy 4000-400 cm⁻¹Functional group identification, Compatibility studies semanticscholar.orgresearchgate.netpharmacompass.com

Immunoassays and Receptor Binding Assays for Research Applications

Immunoassays and receptor binding assays are highly sensitive methods used for the detection and quantification of this compound in research settings, particularly for screening large numbers of samples.

Immunoassays: These assays are based on the specific binding of an antibody to the target analyte (antigen). The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA). mdpi.comneogen.comcreative-diagnostics.com In a competitive ELISA for dexamethasone, a known amount of enzyme-labeled dexamethasone competes with the dexamethasone in the sample for binding to a limited number of antibody sites coated on a microplate. assaygenie.com The amount of bound enzyme is inversely proportional to the concentration of dexamethasone in the sample. assaygenie.com ELISAs are known for their high sensitivity, with some kits detecting dexamethasone at levels in the low ng/mL or even ppb range. neogen.comassaygenie.com However, a key consideration is the cross-reactivity of the antibody with related steroids, which can affect the specificity of the assay. neogen.comsmw.ch For example, one dexamethasone ELISA kit showed 100% cross-reactivity with dexamethasone but only 1.5% with betamethasone. neogen.com

Receptor Binding Assays: These assays measure the ability of a compound to bind to its biological target, in this case, the glucocorticoid receptor. medchemexpress.com In a typical competitive binding assay, a radiolabeled glucocorticoid, such as [³H]dexamethasone, is incubated with the receptor in the presence of varying concentrations of the test compound (e.g., this compound). medchemexpress.com The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and an IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) can be determined. medchemexpress.com This provides a functional measure of the compound's affinity for the receptor.

Table 4: Characteristics of Immunoassays for Dexamethasone

Assay TypePrincipleKey FeaturesTypical SensitivityReference
Competitive ELISA Antigen-antibody competitionHigh throughput, sensitive, potential for cross-reactivity0.1 - 0.23 ng/mL (ppb) neogen.comassaygenie.com
Receptor Binding Assay Ligand-receptor bindingMeasures functional affinity (IC₅₀), uses radiolabeled ligandsnM range (IC₅₀) medchemexpress.com

Bioanalytical Method Validation for Preclinical Study Support

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of data from preclinical studies. nih.govau.dkich.orgeuropa.eu The process involves a series of experiments to demonstrate that the analytical method is suitable for its intended purpose. ich.org Guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for these validation studies. nih.goveuropa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. au.dkeuropa.eu

Accuracy: The closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. au.dkeuropa.eu The mean value should generally be within ±15% of the nominal value. au.dkeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). au.dkeuropa.eu Both intra-day and inter-day precision are evaluated, and the RSD should typically not exceed 15%. nih.govnih.gov

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The curve should be linear over the expected concentration range of the study samples, with a correlation coefficient (r²) of ≥ 0.99 being desirable. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov For the LLOQ, the accuracy and precision limits are often relaxed to ±20%. au.dkeuropa.eu

Recovery: The extraction efficiency of the analytical method for the analyte in the sample matrix. nih.govnih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. nih.govnih.gov

A thoroughly validated bioanalytical method provides confidence in the pharmacokinetic and toxicokinetic data generated during preclinical development. nih.govnih.gov For instance, a validated LC-MS/MS assay for dexamethasone in rat plasma demonstrated a linear range of 0.2–100 ng/mL with inter- and intra-assay accuracy and precision of ≤20%. nih.gov

Emerging Research Areas and Future Directions for Dexamethasone 21 Valerate Investigations

Exploration of Epigenetic Modulation and Gene Regulation

The primary mechanism of action for glucocorticoids like dexamethasone (B1670325) involves the regulation of gene expression. nih.govdrugbank.com Future research is delving deeper into the epigenetic modifications induced by dexamethasone, which have long-lasting implications for cellular function.

Glucocorticoids regulate gene expression both positively and negatively, influencing genes associated with inflammation, metabolic processes, cell cycle, and apoptosis. nih.gov The effects are highly cell-type specific. nih.gov The binding of the dexamethasone-glucocorticoid receptor (GR) complex to glucocorticoid response elements (GREs) on DNA is the classical mechanism. However, research is now focused on the broader epigenetic landscape.

Key areas of investigation include:

DNA Methylation: Studies have shown that dexamethasone treatment can lead to significant changes in DNA methylation patterns. nih.gov For example, prenatal exposure to dexamethasone has been associated with thousands of differentially methylated probes in CD4+ T cells, particularly in genes related to immune function. nih.gov Research indicates that dexamethasone can induce the formation of a repressor complex involving the GR, methylated CpG binding protein 2 (MeCP2), and histone deacetylase 1 (HDAC1), leading to suppression of specific genes like corticotropin-releasing hormone (crh). nih.gov This process can also involve the recruitment of DNA methyltransferase (DnMT) enzymes, suggesting a multi-layered epigenetic control. nih.gov

Histone Modification: The accessibility of chromatin, which dictates gene transcription, is controlled by histone modifications such as acetylation and methylation. nih.gov Dexamethasone has been shown to induce changes in histone methylation, such as increasing trimethylation of histone 3-lysine 9 (H3K9me3), a marker for gene suppression. nih.gov

MicroRNA (miRNA) Regulation: Glucocorticoids can modulate the expression of miRNAs, which are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov Dexamethasone treatment can alter miRNA profiles, which in turn affects various cellular processes and may contribute to its therapeutic effects and side effects. nih.govmedchemexpress.com

These epigenetic mechanisms are not mutually exclusive and likely work in concert to produce the diverse effects of dexamethasone. Understanding how dexamethasone 21-valerate specifically influences the epigenome could lead to more targeted therapeutic approaches.

Role in Inflammasome Regulation and Autophagy Pathways

Beyond direct gene regulation, the influence of dexamethasone on critical cellular pathways like autophagy and inflammasome signaling is a rapidly growing area of research.

Autophagy: Autophagy is a cellular process for degrading and recycling cellular components. Dexamethasone has been shown to induce autophagy in various cell types, including lymphocytes. nih.gov This induction is mediated through the expression of the gene Dig2/RTP801/REDD1, which inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov In some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), this induction of autophagy may contribute to glucocorticoid resistance rather than cell death. mdpi.com Conversely, in studies on chicks, dexamethasone-induced immunosuppression was associated with a significant downregulation of the autophagy-related gene MAP1LC3C, suggesting that dexamethasone's effect on autophagy can be context-dependent. mdpi.com The Tox21 screening program, which includes dexamethasone valerate (B167501), has identified autophagy pathways as potential therapeutic targets. nih.gov

Inflammasome Regulation: Inflammasomes are multiprotein complexes that trigger the activation of inflammatory caspases and the maturation of proinflammatory cytokines like IL-1β. mdpi.com The NLRP3 inflammasome is a key player in sensing cellular stress and pathogens. mdpi.com Dexamethasone has been shown to inhibit the activation of the NLRP3 inflammasome. nih.gov Studies indicate that dexamethasone can suppress the LPS-induced p38 MAPK signaling pathway, which is necessary for the activation of TACE/ADAM17, an enzyme that processes TNF-α. oncotarget.com This inhibition of key signaling pathways prevents the full activation of the inflammasome response. Research comparing dexamethasone to novel compounds like DT-13 has confirmed its inhibitory effect on the NLRP3 inflammasome pathway, including the downstream expression of caspase-1 and IL-1β. nih.gov

Exploring the detailed molecular interactions of this compound with these pathways could reveal opportunities to selectively modulate inflammation and cell survival processes.

Potential for Repurposing in Non-Inflammatory Preclinical Models

While renowned for its anti-inflammatory and immunosuppressive effects, the potent cellular activities of dexamethasone have prompted research into its use in non-inflammatory conditions. Preclinical models are being used to explore its potential for repurposing.

Neurological and Psychiatric Conditions: Dexamethasone is used to construct animal models for conditions like muscle atrophy, hypertension, and depression, allowing researchers to study the pathophysiology of these diseases. medchemexpress.com Its established use in treating brain swelling (edema) associated with tumors is also a basis for exploring its role in other neurological insults. ncats.io

Tissue Fibrosis: In a model of acute-to-chronic kidney injury, short-term dexamethasone treatment was found to attenuate the development of fibrosis by reducing collagen I expression and the pro-fibrotic gene Ccn2, while increasing the anti-fibrotic gene Ccn3. nih.gov Although the effect was transient in this study, it highlights a potential anti-fibrotic application that warrants further investigation with different treatment protocols. nih.gov

Bone Metabolism: The effects of dexamethasone on bone cells are complex and are being studied outside the context of inflammation. It has been shown to regulate gene expression in osteoblasts, inhibiting the expression of genes like Ptgs2 and Dmp1. uwo.ca It also inhibits the PI3K/Akt signaling pathway, which plays a role in osteogenic differentiation. researchgate.net Understanding these mechanisms is crucial, as chronic glucocorticoid use is linked to osteoporosis, but may also provide insights into regulating bone formation. uwo.ca

Fetal Lung Development: Dexamethasone has been studied for its role in enhancing fetal lung development by influencing gene expression. ncats.io

These preclinical investigations suggest that the potent biological activity of dexamethasone could be harnessed for a wider range of conditions beyond inflammation, although translating these findings to clinical use requires careful consideration of the compound's broader effects.

Integration with Omics Technologies (Transcriptomics, Proteomics, Metabolomics)

The advancement of "omics" technologies has revolutionized the study of drug mechanisms, allowing for a systems-level understanding of the biological response to compounds like dexamethasone.

Transcriptomics: High-throughput RNA sequencing (RNA-Seq) provides a comprehensive view of the changes in gene expression following drug administration. Transcriptomic studies on dexamethasone have revealed widespread, dose-dependent changes in the liver and immune cells. mdpi.comfrontiersin.org These studies help identify entire pathways and regulatory networks affected by the drug, moving beyond the analysis of single genes. For instance, transcriptomic analysis of the spleen in dexamethasone-treated chicks identified key signaling pathways involved in immunosuppression, such as cytokine-cytokine receptor interactions. mdpi.com

Omics TechnologyModel SystemKey Research FindingsReference
Transcriptomics (RNA-Seq)Chick SpleenIdentified 104 differentially expressed genes related to immunosuppression; pathways included cytokine-cytokine receptor interaction and intestinal immune network for IgA production. mdpi.com
Transcriptomics (Microarray)Pig LiverRevealed dose-dependent gene expression changes; identified genes and pathways related to differential glucocorticoid sensitivity based on GR genotype. frontiersin.org
Table 1: Examples of Transcriptomic Investigations of Dexamethasone.

Proteomics: Proteomics analyzes the entire protein complement of a cell or tissue, revealing changes in protein abundance, modifications, and interactions. Mass spectrometry-based proteomics has been used to study the effects of prolonged dexamethasone exposure on human testicular peritubular cells, identifying alterations in proteins related to the extracellular matrix, immune response, and steroid biosynthesis. uni-muenchen.de Such studies provide a functional readout of the transcriptomic changes and can identify novel drug targets. uni-muenchen.demdpi.com

Omics TechnologyModel SystemKey Research FindingsReference
Proteomics (LC-MS/MS)Human Testicular Peritubular CellsProlonged dexamethasone exposure altered abundance of proteins involved in inflammatory response, collagen production (COL4A1, FN1), and steroid metabolism (StAR, AKR1D1). uni-muenchen.de
Proteomics (2D-DIGE)Cystic Fibrosis Patients (Serum)Identified dysregulated proteins involved in metabolic processes and biological regulation, providing a basis for validation studies. (Contextual use of proteomics). mdpi.com
Table 2: Examples of Proteomic Investigations related to Dexamethasone.

Metabolomics: Metabolomics is the study of small molecules, or metabolites, within cells, tissues, or biofluids. It provides a real-time snapshot of cellular physiology. Pharmacometabolomic studies have been used to identify metabolic signatures associated with the response to dexamethasone in preterm infants and to understand tissue sensitivity to glucocorticoids. frontiersin.orgmdpi.com Using chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS), researchers have mapped the metabolic perturbations caused by chronic dexamethasone administration across multiple organs, including the brain, revealing widespread effects on amino acid and neurotransmitter metabolism. mdpi.com

Omics TechnologyModel SystemKey Research FindingsReference
Metabolomics (LC-MS)Preterm Infants (Plasma, Urine)Identified metabolic patterns (e.g., decreased trans-4-hydroxyproline) associated with response to dexamethasone for bronchopulmonary dysplasia. frontiersin.org
Metabolomics (GC-MS)Healthy Humans (Plasma)Unraveled a metabolic signature distinguishing individuals with high vs. low sensitivity to glucocorticoids, identifying 19 metabolites with significantly different abundances. mdpi.com
Metabolomics (CIL LC-MS)Rat Organs (Brain, Liver, etc.)Chronic dexamethasone treatment significantly perturbed the amine/phenol submetabolome, affecting pathways like tryptophan and tyrosine metabolism in the brain. mdpi.com
Table 3: Examples of Metabolomic Investigations of Dexamethasone.

The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the complex biological effects of this compound, which can help in predicting drug response and identifying novel biomarkers. frontiersin.org

Development of Advanced Imaging Techniques for In Vivo Research Applications

Visualizing the distribution and effect of a drug within tissues is crucial for understanding its pharmacokinetics and pharmacodynamics. Advanced imaging techniques are being developed and applied to research on dexamethasone and its formulations.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-TOF MSI (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry Imaging) allow for the label-free visualization of drugs, metabolites, and lipids directly in tissue sections. MALDI-TOF MSI has been successfully used to monitor the semiquantitative biodistribution of dexamethasone in ex vivo human skin models. core.ac.uk This technique provides spatial information on where the drug accumulates, which is invaluable for developing topical formulations like those containing this compound. core.ac.uk

Confocal Raman Microscopy: This non-invasive imaging technique provides chemical information based on the vibrational properties of molecules. It has been used alongside MSI to study the skin penetration of dexamethasone. core.ac.uk Its high spatial resolution (around 350 nm) allows for the visualization of drug accumulation in specific micro-anatomical structures like hair follicles, offering a deeper understanding of the delivery mechanisms. core.ac.uk

Two-Photon Microscopy: Non-invasive in vivo two-photon microscopy is another powerful tool for studying the effects of drugs on skin. It can be used to measure biological markers, such as the collagen/elastin index, providing a real-time assessment of the drug's effect on tissue structure. d-nb.info This is particularly relevant for assessing both the therapeutic and potential adverse effects of long-term topical steroid application. d-nb.info

These advanced imaging modalities represent a significant step forward from traditional bulk measurement techniques. They provide spatially resolved, quantitative data that can accelerate the development of more effective and targeted drug delivery systems for compounds like this compound.

Q & A

Q. What validated analytical methods are recommended for quantifying Dexamethasone 21-valerate and its impurities in formulations?

A stability-indicating HPLC method is essential for separating this compound from its isomers (e.g., betamethasone 17-valerate) and degradation products. Chromatographic conditions using C8 or C18 columns with ammonium acetate/acetonitrile gradients achieve baseline resolution . For impurity profiling, pharmacopeial guidelines (USP/EP) specify limits for related compounds (e.g., betamethasone 21-valerate impurity ≤0.5%) and require validation of specificity, precision, and accuracy .

Q. How do formulation factors like pH and solvents influence the isomerization of this compound?

Isomerization kinetics are pH-dependent. In aqueous solutions, betamethasone 17-valerate undergoes pH-mediated rearrangement to the 21-valerate ester, with higher pH (e.g., 6.0) accelerating the reaction. Buffered systems (pH 4–5) and non-aqueous solvents (e.g., propylene glycol) minimize degradation . Stability studies should include forced degradation under varying pH and temperature to model real-world scenarios .

Q. What spectroscopic techniques differentiate this compound from structural analogs?

  • HPLC/ESI-MS : Distinguishes epimers (e.g., dexamethasone vs. betamethasone) via retention times and MS fragmentation (e.g., m/z 279 ion abundance differences) .
  • 19F-NMR : Resolves fluorinated corticosteroids by chemical shifts (e.g., this compound: δ −165 ppm) .

Advanced Research Questions

Q. How does simultaneous diffusion and metabolism of this compound in skin models affect bioavailability?

In ex vivo skin equivalents, this compound undergoes enzymatic hydrolysis to dexamethasone by esterases. However, betamethasone 17-valerate degrades primarily via chemical hydrolysis (t½ ~8 hours), with minimal enzymatic involvement. Methodological integration of Franz diffusion cells and homogenate assays quantifies metabolic rate constants (e.g., enzyme activity in receptor media) .

Q. What structural modifications enhance glucocorticoid receptor (GR) binding affinity of valerate esters?

Esterification at the 17α-position (vs. 21-position) increases GR affinity by 10–12× (e.g., cortisol 17-valerate vs. cortisol 21-valerate). Docking studies suggest hydrophobic interactions between the valerate chain and GR’s ligand-binding domain. Competitive binding assays using [³H]dexamethasone in rat thymocyte cytosol validate these trends .

Q. How do formulation excipients (e.g., HPMC) alter isomerization kinetics in semi-solid matrices?

Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) increase microenvironmental pH in creams, accelerating isomerization. For example, a 1% HPMC formulation raised pH from 5.0 to 6.0, doubling the isomerization rate of betamethasone 17-valerate to 21-valerate. Controlled pH (<5.0) and low-HPMC formulations are critical for stability .

Q. What degradation pathways dominate in aqueous vs. enzymatic environments?

  • Chemical degradation : Hydrolysis of the 21-valerate ester in aqueous media follows first-order kinetics, with activation energy (~70 kJ/mol) calculated via Arrhenius plots .
  • Enzymatic degradation : Esterases in biological matrices (e.g., skin, liver) cleave the ester bond, releasing free dexamethasone. LC-MS/MS assays with isotopically labeled internal standards (e.g., dexamethasone-d4) improve metabolic pathway resolution .

Methodological Recommendations

  • Impurity profiling : Adhere to updated USP monographs (e.g., NMT 0.5% for betamethasone 21-valerate-related compounds) .
  • Kinetic modeling : Use nonlinear regression for pH-dependent degradation rate constants (e.g., WinNonlin® or MATLAB) .
  • In vitro-in vivo correlation (IVIVC) : Pair Franz cell permeation data with receptor binding assays to predict therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.